

# An In-Depth Technical Guide to 1-(Methylthio)-3-nitrobenzene

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## Compound of Interest

Compound Name: 1-(Methylthio)-3-nitrobenzene

Cat. No.: B1295076

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This technical guide provides a comprehensive overview of the known chemical properties of **1-(Methylthio)-3-nitrobenzene**. Due to the limited availability of detailed experimental data and biological studies on this specific compound, this document also incorporates general principles and methodologies applicable to the broader class of nitroaromatic compounds and aryl sulfides. This approach aims to equip researchers with the foundational knowledge necessary for handling, analyzing, and potentially investigating the biological activities of this molecule.

## Core Chemical Properties

**1-(Methylthio)-3-nitrobenzene**, also known as 3-nitrothioanisole or methyl 3-nitrophenyl sulfide, is an organic compound with the chemical formula  $C_7H_7NO_2S$ .<sup>[1]</sup> Its core structure consists of a benzene ring substituted with a methylthio group ( $-SCH_3$ ) and a nitro group ( $-NO_2$ ) at positions 1 and 3, respectively.

## Data Presentation: Summary of Physicochemical Properties

Property	Value	Reference(s)
Molecular Formula	C <sub>7</sub> H <sub>7</sub> NO <sub>2</sub> S	[1]
Molecular Weight	169.2 g/mol	[1]
CAS Number	2524-76-7	[1]
Appearance	Yellow to brown liquid/Light yellow crystals	[1]
Melting Point	14 °C	[1]
Boiling Point	92 °C at 1 mmHg; 241-242 °C at 760 mmHg	[1]
Density	1.27 - 1.29 g/cm <sup>3</sup>	[1]
Solubility	Soluble in organic solvents such as ethanol, ether, and benzene.	[1]
IUPAC Name	1-methylsulfanyl-3-nitrobenzene	[1]
Synonyms	3-Nitrothioanisole, Methyl 3-nitrophenyl sulfide	[1]

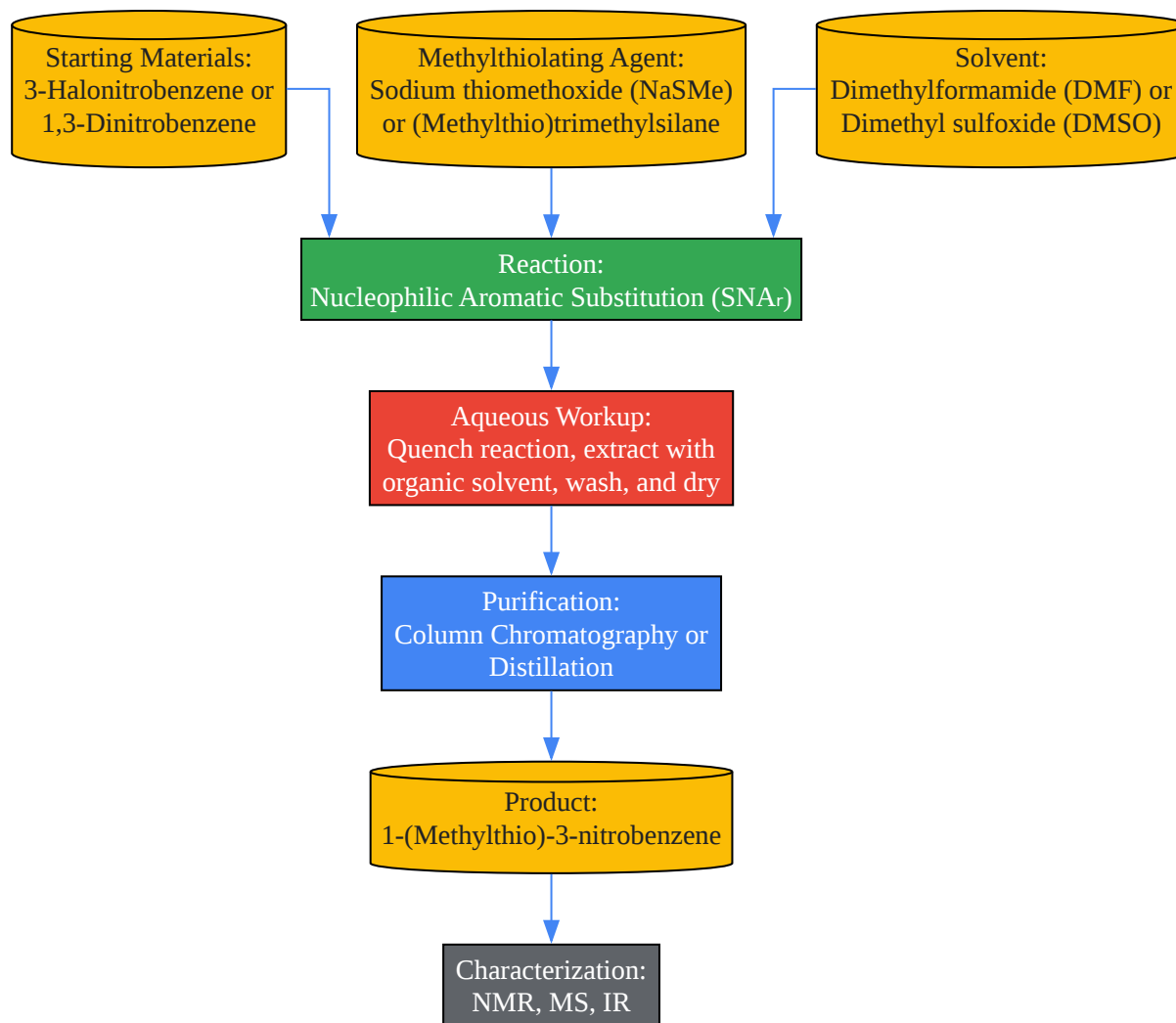
## Synthesis and Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of **1-(Methylthio)-3-nitrobenzene** are not extensively documented in readily available scientific literature. However, general synthetic strategies for aryl methyl sulfides from nitroarenes provide a strong foundation for its preparation.

### General Synthetic Approach: Nucleophilic Aromatic Substitution

A common method for the synthesis of aryl methyl sulfides from nitroarenes involves a nucleophilic aromatic substitution (S<sub>N</sub>Ar) reaction. The electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic attack.

## Conceptual Experimental Workflow:

[Click to download full resolution via product page](#)Figure 1: Conceptual workflow for the synthesis of **1-(Methylthio)-3-nitrobenzene**.

Methodology Details (Hypothetical Protocol based on General Methods):

- **Reaction Setup:** A solution of the starting material (e.g., 1-chloro-3-nitrobenzene or 1,3-dinitrobenzene) in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- **Reagent Addition:** A methylthiolating agent, such as sodium thiomethoxide (NaSMe) or a combination of (methylthio)trimethylsilane and a base like cesium carbonate, is added to the reaction mixture.<sup>[1]</sup> The addition is typically performed at room temperature or slightly elevated temperatures.
- **Reaction Monitoring:** The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the consumption of the starting material.
- **Workup:** Upon completion, the reaction is quenched by the addition of water. The product is then extracted into an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., Na<sub>2</sub>SO<sub>4</sub> or MgSO<sub>4</sub>), and the solvent is removed under reduced pressure.
- **Purification:** The crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure **1-(Methylthio)-3-nitrobenzene**.

## Analytical Characterization

Comprehensive, publicly available spectroscopic data (NMR, IR, MS) for **1-(Methylthio)-3-nitrobenzene** is limited. However, based on its structure, the expected spectral characteristics can be predicted.

## Predicted Spectroscopic Data:

- <sup>1</sup>H NMR: Aromatic protons would appear as multiplets in the range of  $\delta$  7.0-8.5 ppm. The methyl protons of the -SCH<sub>3</sub> group would appear as a singlet further upfield, likely in the range of  $\delta$  2.4-2.6 ppm.
- <sup>13</sup>C NMR: Aromatic carbons would resonate in the range of  $\delta$  120-150 ppm. The carbon of the methyl group would appear at a much higher field.

- IR Spectroscopy: Characteristic peaks would include strong absorptions for the nitro group ( $\text{NO}_2$ ) asymmetric and symmetric stretching vibrations, typically around  $1530\text{-}1500\text{ cm}^{-1}$  and  $1350\text{-}1330\text{ cm}^{-1}$ , respectively. C-H stretching vibrations for the aromatic ring would be observed above  $3000\text{ cm}^{-1}$ , and C-S stretching may appear in the fingerprint region.
- Mass Spectrometry: The molecular ion peak  $[\text{M}]^+$  would be observed at  $m/z = 169$ . Fragmentation patterns would likely involve the loss of the nitro group ( $-\text{NO}_2$ ) and the methyl group ( $-\text{CH}_3$ ).

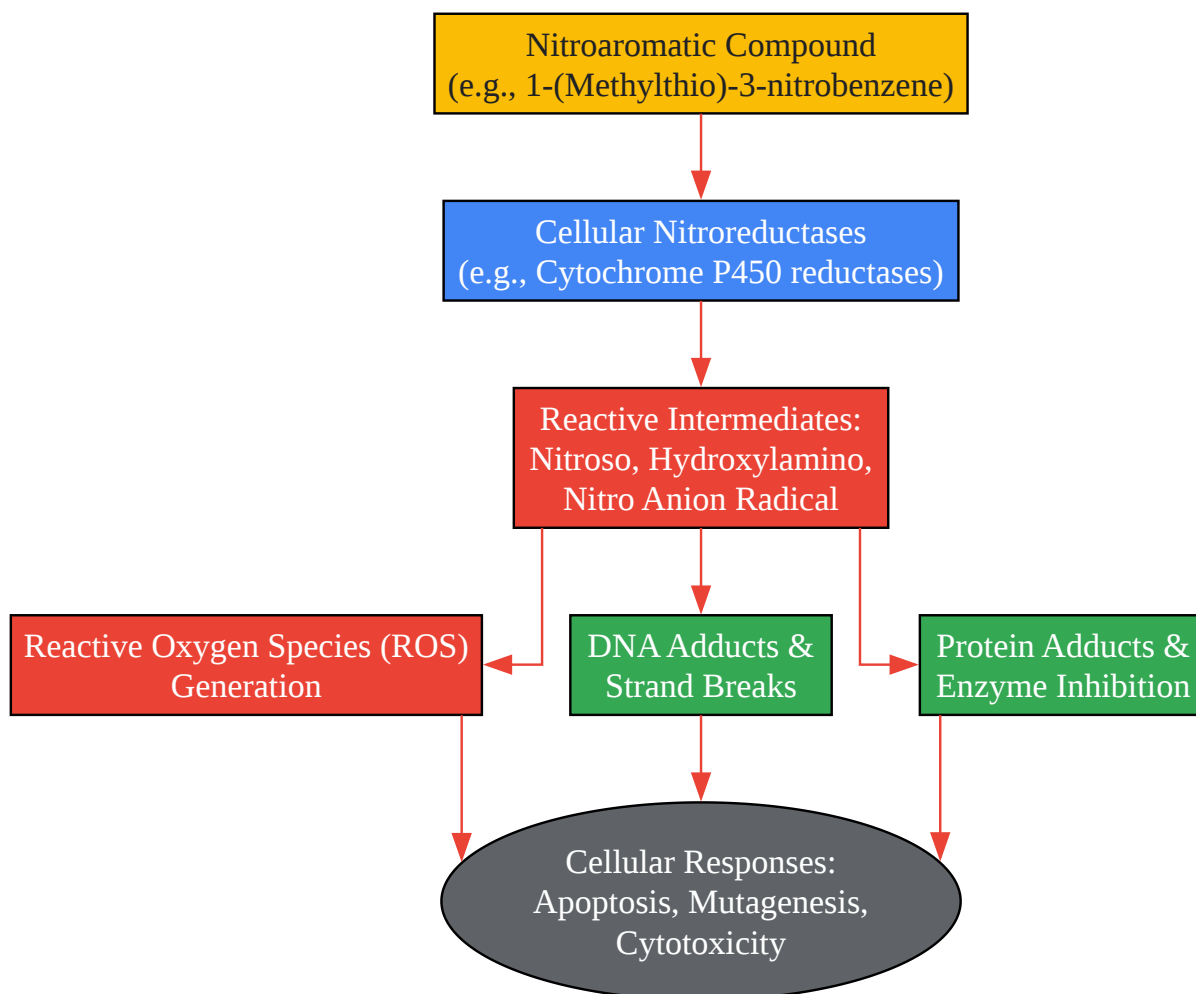
## Biological Activity and Signaling Pathways: A Field for Future Research

Currently, there is a significant lack of published research on the specific biological activities and signaling pathway involvement of **1-(Methylthio)-3-nitrobenzene**. However, the biological effects of the broader class of nitroaromatic compounds have been studied.

## General Biological Effects of Nitroaromatic Compounds:

Nitroaromatic compounds are known to exhibit a wide range of biological activities, which are often linked to the enzymatic reduction of the nitro group within cells.<sup>[2][3]</sup> This reduction can lead to the formation of reactive intermediates, such as nitroso and hydroxylamino derivatives, as well as nitro anion radicals.<sup>[2]</sup> These reactive species can interact with cellular macromolecules, including DNA and proteins, leading to various biological consequences.

Potential Mechanisms of Action (General for Nitroaromatics):



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